Azido-PEG1-Val-Cit-PAB-OH
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Overview
Description
Azido-PEG1-Val-Cit-PAB-OH: is a cleavable antibody-drug conjugate (ADC) linker. It is specifically designed to be cleaved by the enzyme cathepsin B, which is present in the lysosome. This ensures that the ADC payload is released only within the cell. The azido group in the compound reacts with DBCO, BCN, or other alkyne groups through click chemistry, and the polyethylene glycol (PEG) spacer increases its aqueous solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG1-Val-Cit-PAB-OH involves several steps:
Formation of the PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with azido groups.
Incorporation of Val-Cit: The valine-citrulline (Val-Cit) dipeptide is introduced into the PEG linker. This step involves peptide coupling reactions.
Addition of PAB: The para-aminobenzoic acid (PAB) is attached to the Val-Cit dipeptide through amide bond formation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG Linker: Large quantities of PEG are reacted with azido groups.
Automated Peptide Synthesis: Automated peptide synthesizers are used to incorporate Val-Cit into the PEG linker.
Purification and Quality Control: The final product is purified using chromatography techniques and subjected to rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azido group in Azido-PEG1-Val-Cit-PAB-OH undergoes click chemistry reactions with alkyne groups, forming stable triazole linkages.
Enzymatic Cleavage: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the ADC payload within the lysosome.
Common Reagents and Conditions:
Click Chemistry: Reagents such as DBCO, BCN, and other alkynes are used under mild conditions to facilitate the reaction.
Enzymatic Cleavage: The cleavage occurs under physiological conditions within the lysosome, where cathepsin B is active.
Major Products:
Triazole Linkages: Formed during click chemistry reactions.
Released Payload: The active drug is released upon enzymatic cleavage of the Val-Cit dipeptide
Scientific Research Applications
Chemistry: Azido-PEG1-Val-Cit-PAB-OH is used in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. The compound’s ability to undergo click chemistry makes it a versatile tool for bioconjugation .
Biology: In biological research, this compound is used to study intracellular drug delivery mechanisms. Its cleavable nature allows researchers to investigate the release and activity of drugs within cells .
Medicine: this compound is a critical component in the development of ADCs for cancer therapy. These conjugates deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its stability and specificity make it an ideal linker for commercial drug development .
Mechanism of Action
Azido-PEG1-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B within the lysosome. This enzymatic cleavage releases the active drug payload, which can then exert its cytotoxic effects on the target cells. The azido group facilitates click chemistry reactions, allowing for the efficient conjugation of the linker to antibodies and other molecules .
Comparison with Similar Compounds
Azido-PEG1-Val-Cit-PABC-OH: Similar in structure and function, but with slight variations in the linker composition.
Azido-PEG3-Val-Cit-PAB-OH: Contains a longer PEG spacer, which may affect its solubility and pharmacokinetics.
Uniqueness: Azido-PEG1-Val-Cit-PAB-OH is unique due to its specific cleavage by cathepsin B and its ability to undergo click chemistry. These properties make it highly effective for targeted drug delivery in ADCs .
Properties
CAS No. |
2055041-40-0 |
---|---|
Molecular Formula |
C23H36N8O6 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20-/m0/s1 |
InChI Key |
BDMOXMNQSIHXBI-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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